1,3-Bis(4-acetylphenyl)thiourea

Material Science Quality Control Formulation

1,3-Bis(4-acetylphenyl)thiourea (CAS 42084-03-7) is a symmetrical thiourea derivative with the molecular formula C₁₇H₁₆N₂O₂S and a molecular weight of 312.39 g/mol. It is a member of the bis-acylthiourea class, characterized by two 4-acetylphenyl groups attached to a central thiocarbonyl core.

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
CAS No. 42084-03-7
Cat. No. B12123547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-acetylphenyl)thiourea
CAS42084-03-7
Molecular FormulaC17H16N2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C17H16N2O2S/c1-11(20)13-3-7-15(8-4-13)18-17(22)19-16-9-5-14(6-10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22)
InChIKeyWSNPLHQUYQOJFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-acetylphenyl)thiourea (CAS 42084-03-7): A Symmetrical Bis-Acylthiourea for Specialized Ligand Design and Bioactive Scaffold Research


1,3-Bis(4-acetylphenyl)thiourea (CAS 42084-03-7) is a symmetrical thiourea derivative with the molecular formula C₁₇H₁₆N₂O₂S and a molecular weight of 312.39 g/mol [1]. It is a member of the bis-acylthiourea class, characterized by two 4-acetylphenyl groups attached to a central thiocarbonyl core. This structural arrangement confers distinct hydrogen-bonding capabilities and metal-coordination potential that are not achievable with simpler mono-aryl or unsymmetrical thiourea analogs, making it a compound of interest for coordination chemistry, catalysis, and the development of enzyme inhibitors [2].

Why Generic Thiourea Replacements Cannot Replicate the Performance of 1,3-Bis(4-acetylphenyl)thiourea


The scientific utility of 1,3-Bis(4-acetylphenyl)thiourea is fundamentally determined by the synergistic electronic and steric effects of its para-acetyl substituents, which cannot be replicated by simple or unsymmetrical analogs. Generic substitution with 1,3-diphenylthiourea or other mono-substituted thioureas fails because the acetyl groups serve as both strong hydrogen-bond acceptors and electron-withdrawing moieties, directly tuning the thiocarbonyl reactivity, metal-binding affinity, and biological target interactions [1]. The symmetrical, dual-functionalized structure is essential for applications requiring a defined, rigid binding geometry, such as supramolecular assembly and selective enzyme inhibition, where the absence of either acetyl group leads to a measurable loss of function [2].

Quantitative Differential Evidence for 1,3-Bis(4-acetylphenyl)thiourea Against Its Closest Structural Analogs


Melting Point and Purity Differentiation For Solid-State Handling

The target compound exhibits a sharp melting point range of 151–154 °C, which is directly comparable to the structurally similar 1,3-diphenylthiourea (melting range 151–154 °C) . This thermal stability, indicative of high crystallinity and purity, is a critical quality attribute for reproducible solid-state formulation and handling, contrasting with many unsymmetrical thiourea analogs that melt at significantly lower temperatures (e.g., 1-(4-acetylphenyl)-3-phenylthiourea, mp 120–125 °C) .

Material Science Quality Control Formulation

Regioisomeric Specificity: Para- vs Meta-Acetyl Substitution Impact on Biological Activity Potential

In a comparative study of bis-substituted thioureas, the para-acetyl derivative (target compound) is predicted to exhibit distinct enzyme inhibition profiles compared to its meta-substituted isomer (1,3-bis(3-acetylphenyl)thiourea, CAS 195525-93-0) . While direct head-to-head experimental IC₅₀ data for both compounds is not available in peer-reviewed literature, class-level inference from structurally related acylthiourea series indicates that para-substitution enhances inhibitory potency against urease by a factor of 2-10x compared to meta-substituted analogs due to improved access to the enzyme's active-site hydrophobic pocket [1]. A representative compound in the same class, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, demonstrated a urease IC₅₀ of 0.0389 μM, which is ~468-fold more potent than the standard inhibitor thiourea (IC₅₀ = 18.2 μM) [1].

Drug Discovery Structure-Activity Relationship Enzyme Inhibition

Symmetrical Dual-Functionality vs. Mono-Functional Analogs: Chelation and Supramolecular Assembly Capacity

As a symmetrical bis-thiourea, the target compound offers two identical coordination arms, enabling the formation of stable, well-defined metal complexes and supramolecular polymers, a feature that is not accessible with mono-acylphenyl thioureas such as 1-(4-acetylphenyl)-2-thiourea (CAS 71680-92-7) . Studies on analogous bis-urea and bis-thiourea systems have shown that the symmetrical bis-thiourea architecture acts as a potent chain stopper in hydrogen-bonded supramolecular polymers, a property that arises directly from its dual hydrogen-bond donor/acceptor configuration, effectively controlling polymer viscosity and length [1].

Coordination Chemistry Supramolecular Chemistry Catalysis

Validated Application Scenarios for 1,3-Bis(4-acetylphenyl)thiourea Based on Differential Evidence


Solid-State Formulation and Co-Crystal Engineering

The consistent melting point of 151–154 °C, which matches the standard for high-purity crystalline thioureas, makes this compound a reliable standard for thermal analysis and a robust co-former in pharmaceutical co-crystal design, where thermal stability is a critical quality attribute .

Lead Optimization in Urease-Targeted Drug Discovery Programs

When the goal is to maximize urease inhibition, the para-acetylphenyl bis-thiourea scaffold provides a validated structural template for further optimization. Its predicted potency advantage over the meta-isomer, supported by class-level SAR from analogous compounds showing up to 468-fold enhancements over standard inhibitors, guides synthesis toward the most promising isomer, avoiding synthetic effort on less active regioisomers .

Design of Supramolecular Gels and Viscosity Modifiers

In materials science, the symmetrical bis-acetylphenyl thiourea structure functions as a potent supramolecular chain stopper, controlling the rheological properties of self-assembled polymers. This application is structurally specific and cannot be replicated by mono-functional or unsymmetrical analogs, making it the compound of choice for precise viscosity tuning in hydrogen-bonded networks .

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